5,5'-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid]
Description
Properties
Molecular Formula |
C36H22N4O8 |
|---|---|
Molecular Weight |
638.6 g/mol |
IUPAC Name |
5-[15-(3,5-dicarboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C36H22N4O8/c41-33(42)19-9-17(10-20(13-19)34(43)44)31-27-5-1-23(37-27)15-24-2-6-29(38-24)32(18-11-21(35(45)46)14-22(12-18)36(47)48)30-8-4-26(40-30)16-25-3-7-28(31)39-25/h1-16,37,40H,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
InChI Key |
LXAHBEXITANQRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C=C1N2)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C=C3)C7=CC(=CC(=C7)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Porphyrin Core Synthesis via Adler-Longo Method
- Reagents: Pyrrole and aromatic aldehyde (in this case, 1,3-benzenedicarboxylic acid derivatives or protected forms such as esters).
- Solvent: Propionic acid.
- Conditions:
- Reflux at approximately 145 °C for 2 hours under nitrogen atmosphere to prevent oxidation.
- Reaction performed in darkness to avoid photochemical side reactions.
- Workup:
Post-Synthetic Functionalization
- If the porphyrin is initially synthesized with ester-protected benzenedicarboxylic acid groups, these esters are hydrolyzed under acidic or basic conditions to yield the free carboxylic acids.
- Alternatively, Suzuki coupling or Ullmann coupling reactions can be employed to attach the benzenedicarboxylic acid moieties to the porphyrin core at the meso positions. These reactions require:
On-Surface Synthesis and Sequential Coupling (Advanced Method)
- Recent research demonstrates the use of on-surface synthesis techniques to achieve precise coupling reactions on substrates such as metals or insulators.
- Sequential coupling strategies involve stepwise activation of halogen sites (e.g., iodine then bromine) on porphyrin precursors to form 1D or 2D covalent networks.
- This method allows for hierarchical assembly and improved control over polymerization and functionalization, potentially applicable to the preparation of bis-substituted porphyrins with carboxylic acid groups.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The Adler-Longo method remains the cornerstone for porphyrin core synthesis due to its simplicity and reproducibility.
- Functionalization with 1,3-benzenedicarboxylic acid groups is often achieved via post-synthetic modifications to allow better control over substitution patterns and purity.
- On-surface synthesis and sequential coupling represent cutting-edge approaches that can yield highly ordered porphyrin-based materials, though these are more relevant for materials science applications than bulk synthesis.
- Purification typically involves chromatographic techniques to separate the desired bis-substituted porphyrin from mono-substituted or unreacted species.
Chemical Reactions Analysis
Types of Reactions
5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex porphyrin derivatives.
Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of 5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming metalloporphyrins that exhibit unique catalytic properties.
Pathways Involved: In photodynamic therapy, the compound generates reactive oxygen species (ROS) upon exposure to light, leading to the destruction of cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Table 1: Key Structural and Functional Comparisons
Detailed Comparative Analysis
Substituent Geometry and Network Formation
- Target Compound vs. Ethynediyl/Butadiyne Analogues :
The ethynediyl- and butadiyne-bridged analogues (Table 1, rows 2–3) lack the porphyrin core, resulting in linear or conjugated structures. These form rigid, planar networks via R²²(8) hydrogen-bonding motifs but exhibit lower thermal stability and fewer metal-coordination sites compared to the porphyrin-based target compound .
Functional Group Density and Reactivity
- Target Compound vs. Tetrakis(3,5-dicarboxyphenyl)porphine :
The tetrakis analogue (Table 1, row 5) has eight carboxylate groups, enabling higher connectivity in MOFs. However, its synthesis is more complex, and steric hindrance can limit pore accessibility. In contrast, the target compound balances carboxylate density (four groups) with synthetic feasibility, making it preferable for tailored MOF designs .
Flexibility vs. Rigidity
- Target Compound vs. Phenylenebis(methyleneoxy) Analogue :
The phenylenebis(methyleneoxy) derivative (Table 1, row 4) incorporates a flexible ether linker, allowing dynamic structural adjustments under stimuli (e.g., temperature). While this flexibility aids in gas adsorption (e.g., CO₂ selectivity), the rigid porphyrin core of the target compound offers superior mechanical stability for catalytic applications .
MOF Performance Metrics
- Gas Adsorption :
The target compound’s MOFs exhibit H₂ uptake capacities of ~2.5 wt% at 77 K, outperforming ethynediyl-bridged frameworks (~1.8 wt%) due to stronger metal-carboxylate interactions . - Luminescence: Porphyrin-based MOFs show intense emission at 650–700 nm (Soret band), enabling applications in optoelectronics and sensing. Non-porphyrin analogues lack this feature .
Catalytic Activity
- The target compound’s Mn(III)-coordinated MOFs demonstrate 90% conversion in olefin epoxidation, whereas non-porphyrin frameworks achieve <50% under identical conditions, highlighting the catalytic advantage of the porphyrin core .
Biological Activity
5,5'-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid], a porphyrin derivative, has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This compound exhibits significant promise in various applications, including drug delivery systems, photodynamic therapy, and as a catalyst in organic reactions. This article explores its biological activity through a review of recent findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by its porphyrin core structure, which is known for its ability to coordinate with metal ions and facilitate electron transfer processes. Its structure can be represented as follows:
This porphyrin derivative features two 1,3-benzenedicarboxylic acid moieties that enhance its solubility and reactivity in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 5,5'-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid]. In vitro experiments demonstrated that this compound induces apoptosis in various cancer cell lines. For instance:
- Case Study 1 : A study conducted on breast cancer cells revealed that the compound significantly reduced cell viability by inducing oxidative stress and activating apoptotic pathways. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
Photodynamic Therapy (PDT)
The porphyrin structure allows for effective light absorption and energy transfer, making this compound suitable for photodynamic therapy applications.
- Case Study 2 : In a study on HeLa cells, exposure to light at specific wavelengths (660 nm) in the presence of the compound resulted in enhanced cell death compared to control groups. The mechanism was attributed to the generation of reactive oxygen species (ROS) upon light activation.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens.
- Data Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This table summarizes the MIC values for several microorganisms tested against the compound, indicating its potential as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : Upon light activation, the compound generates ROS that can damage cellular components.
- Metal Coordination : The ability to bind metal ions enhances its catalytic properties and stability in biological systems.
- Cell Membrane Interaction : The hydrophobic nature of the porphyrin structure allows it to integrate into cellular membranes, disrupting their integrity.
Q & A
Q. What are the recommended synthetic routes for preparing 5,15-bis(3,5-dicarboxyphenyl)porphine (BDCPP)?
Methodological Answer: BDCPP is synthesized via multi-step organic reactions. A typical approach involves:
- Porphyrin Core Formation : Condensation of pyrrole derivatives with 3,5-dicarboxybenzaldehyde under acidic conditions (e.g., propionic acid reflux) to form the porphyrin macrocycle.
- Purification : Column chromatography (e.g., silica gel with DCM/methanol gradients) isolates the product.
- Characterization : Confirm structure via UV-Vis (Soret band ~420 nm) and H NMR (δ 8.5–9.0 ppm for β-pyrrole protons) .
Key Considerations : Optimize reaction time and temperature to minimize byproducts like tetracarboxylated porphyrins.
Q. Which solvents are optimal for dissolving BDCPP in experimental settings?
Methodological Answer: BDCPP exhibits limited solubility in aqueous media but dissolves in polar aprotic solvents:
- DMF/DMSO : Preferred for spectroscopic studies (e.g., UV-Vis, fluorescence) due to high solubility.
- Basic Solutions : Solubility improves in alkaline aqueous buffers (pH >10) via deprotonation of carboxylic acid groups.
Note : Pre-filter solutions (0.22 μm) to remove aggregates before optical measurements .
Q. How should researchers verify the structural integrity and purity of BDCPP?
Methodological Answer: Use complementary analytical techniques:
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (theoretical: 638.58 g/mol).
- FT-IR : Carboxylic O-H stretch (~2500–3500 cm) and porphyrin ring vibrations (~1600 cm).
- Single-Crystal XRD : For definitive structural confirmation (e.g., monoclinic system, space group C2/c with lattice parameters a = 28.483 Å, b = 18.6398 Å, c = 7.2251 Å, β = 99.046°) .
Advanced Research Questions
Q. How can BDCPP be integrated into metal-organic frameworks (MOFs) for catalytic applications?
Methodological Answer:
- Linker Design : Utilize BDCPP’s four carboxylic acid groups to coordinate with metal nodes (e.g., Zr, Fe) in solvothermal synthesis (100–120°C, 24–48 hrs).
- Post-Synthetic Modification : Introduce functional groups (e.g., -NH) via ligand exchange to enhance MOF stability or reactivity.
- Characterization : Analyze porosity via BET surface area (>1000 m/g) and catalytic activity using probe reactions (e.g., CO reduction) .
Q. What strategies resolve contradictions between XRD and NMR data for BDCPP derivatives?
Methodological Answer:
- Dynamic Effects : NMR detects solution-state conformations, while XRD reflects static solid-state structures. Compare with computational models (DFT-optimized geometries).
- Disorder Handling : Refine XRD data using SHELXL97 with constraints for disordered solvent molecules .
- Cross-Validation : Use TEM/SAED to correlate crystallinity with spectroscopic data .
Q. How can computational methods predict BDCPP’s photophysical properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to simulate electronic transitions (e.g., HOMO-LUMO gap ~2.1 eV).
- TD-DFT : Predict absorption spectra (Soret/Q bands) and compare with experimental UV-Vis.
- Molecular Docking : Model interactions with biological targets (e.g., heme proteins) for photodynamic therapy studies .
Q. What experimental protocols assess BDCPP’s photocatalytic activity?
Methodological Answer:
- Light Source : Use a 300 W Xe lamp with AM 1.5G filter for solar simulation.
- Reaction Setup : Degas solutions (N purge) to minimize O interference.
- Radical Detection : Employ EPR spectroscopy with spin traps (e.g., DMPO) to identify •OH or O•− species.
- Quantification : Monitor substrate conversion via HPLC (C18 column, acetonitrile/water mobile phase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
